Benzene, 1-methyl-2,3,4,5-tetranitro-
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Overview
Description
Benzene, 1-methyl-2,3,4,5-tetranitro- is an organic compound characterized by a benzene ring substituted with one methyl group and four nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetranitro- typically involves nitration reactions. The process begins with the nitration of toluene (methylbenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: Benzene, 1-methyl-2,3,4,5-tetranitro- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major products are typically aromatic amines.
Substitution: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Scientific Research Applications
Benzene, 1-methyl-2,3,4,5-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetranitro- involves its interaction with various molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- Benzene, 1,2,3,4-tetranitro-
- Benzene, 1,2,4,5-tetranitro-
- Benzene, 1-methyl-2,4,6-trinitro-
Comparison: Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and redox reactions, making it valuable for specific industrial and research applications .
Properties
CAS No. |
117972-99-3 |
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Molecular Formula |
C7H4N4O8 |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetranitrobenzene |
InChI |
InChI=1S/C7H4N4O8/c1-3-2-4(8(12)13)6(10(16)17)7(11(18)19)5(3)9(14)15/h2H,1H3 |
InChI Key |
FXYKFNYGPRSKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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